molecular formula C10H12N2O4 B070920 5-Morpholino-2-nitrophenol CAS No. 175135-19-0

5-Morpholino-2-nitrophenol

Cat. No.: B070920
CAS No.: 175135-19-0
M. Wt: 224.21 g/mol
InChI Key: XXIIDARBNMZFEH-UHFFFAOYSA-N
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Description

5-Morpholino-2-nitrophenol is a chemical compound with the molecular formula C10H12N2O4. It is known for its unique structure, which includes a morpholine ring and a nitrophenol group. This compound has a molecular weight of 224.21 g/mol and is often used in various chemical and biological research applications .

Mechanism of Action

Target of Action

The primary targets of 5-Morpholino-2-nitrophenol are likely to be specific RNA sequences. Morpholino oligomers, which include this compound, are known to bind to RNA by base pairing and change gene expression . They have been used widely in the zebrafish community to transiently knock down the function of target genes .

Mode of Action

This compound interacts with its targets by base pairing with the RNA sequence. This interaction can block translation or interfere with precursor mRNA splicing . The 5′-monophosphate group plays an important role in strand selection during gene silencing mediated by small-interfering RNA . Blocking of 5′ phosphorylation of the sense strand by introducing a 5′-morpholino modification improves antisense strand selection and RNAi activity .

Biochemical Pathways

Morpholino oligomers are known to affect gene expression by interacting with rna . This interaction can lead to changes in various biochemical pathways depending on the specific genes targeted.

Pharmacokinetics

It is known that the hydrophilicity and sequence characteristics of antisense oligonucleotides (asos), which include morpholinos, can affect their protein binding . ASOs with low protein binding also have low cellular uptake capacity and high renal clearance .

Result of Action

The result of this compound’s action is a change in gene expression. By binding to specific RNA sequences, it can block translation or interfere with precursor mRNA splicing . This can lead to changes in the production of proteins encoded by the targeted genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a morpholine group. One common method includes the nitration of 2-nitrophenol, followed by a nucleophilic substitution reaction with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Morpholino-2-nitrophenol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    5-Morpholino-2-aminophenol: Similar structure but with an amino group instead of a nitro group.

    2-Nitrophenol: Lacks the morpholine ring.

    Morpholine: Lacks the nitrophenol group

Uniqueness

5-Morpholino-2-nitrophenol is unique due to the presence of both a morpholine ring and a nitrophenol group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

5-morpholin-4-yl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIIDARBNMZFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384066
Record name 5-morpholino-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-19-0
Record name 5-morpholino-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluoro-2-nitro-phenol (3.05 g, 19.4 mmol; Alfa Aesar) in Acetonitrile (20 mL) was treated with Morpholine (3.6 mL, 41 mmol) under an atmosphere of Nitrogen. After 40 h at rt, the mixture was heated at 50° C. for 6 h to drive to completion. The mixture was concentrated to ca. ½ volume, precipitate formed and the mixture was diluted with 100 mL water. The solids were collected and washed 2×50 mL water then dried to afford 5-Morpholin-4-yl-2-nitro-phenol as a yellow solid (3.77 g, 87%). 1H-NMR (DMSO): 7.88 (d, 1H, J=9.6 Hz), 6.64 (dd, 1H, J=2.4, 9.6 Hz), 6.43 (d, 1H, J=2.4 Hz), 3.70 (t, 4H, J=4.8 Hz), 3.41 (t, 4H, J=4.8 Hz).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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